4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the bromination of 2,5-dimethoxyaniline followed by sulfonation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent such as dichloromethane. The sulfonation step involves the reaction of the brominated intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxybenzene: Lacks the sulfonamide group, making it less versatile in biological applications.
2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-bromo-2,5-dimethoxy-N-phenylbenzene-1-sulfonamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy groups, and sulfonamide group allows for diverse applications in various fields of research.
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZCOKTHUCNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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